molecular formula C21H24Cl2N2O2 B2648561 3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448057-98-4

3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2648561
CAS No.: 1448057-98-4
M. Wt: 407.34
InChI Key: JXMHLYFYSUQGDG-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic small molecule research compound. Its core structure integrates a dichlorophenyl group and a methoxypiperidine-substituted aniline, suggesting potential for interaction with various biological targets. This molecular architecture is often explored in medicinal chemistry for developing receptor modulators or enzyme inhibitors. For instance, compounds featuring piperidine and propanamide motifs are frequently investigated for their activity in the central nervous system . Similarly, the dichlorophenyl moiety is a common pharmacophore found in potent, selective inhibitors of enzyme families like receptor tyrosine kinases . Researchers are leveraging this compound in early-stage drug discovery for target validation and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O2/c1-27-17-11-13-25(14-12-17)16-7-5-15(6-8-16)24-21(26)10-9-18-19(22)3-2-4-20(18)23/h2-8,17H,9-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMHLYFYSUQGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:

  • Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 6 positions. This can be achieved using reagents like chlorine gas or sulfuryl chloride under controlled conditions.

  • Attachment of the Piperidine Ring: : The next step involves the formation of the piperidine ring, which is then methoxylated. This can be done using piperidine and methanol in the presence of a catalyst such as hydrochloric acid.

  • Coupling Reaction: : The final step is the coupling of the dichlorophenyl intermediate with the methoxypiperidinyl phenyl group. This is typically achieved through an amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

  • Structure : Propanamide with 3,4-dichlorophenyl substitution.
  • Use : Herbicide targeting acetolactate synthase (ALS) in weeds .
  • Comparison : Unlike the target compound’s 2,6-dichlorophenyl group, propanil’s 3,4-dichloro configuration is critical for herbicidal activity. The positional isomerism significantly alters biological targeting, as 2,6-substitution may reduce phytotoxicity but enhance mammalian enzyme interactions .

Iprodione Metabolite Isomer (N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide)

  • Structure : Propanamide linked to an imidazolidine-dione ring with 3,5-dichlorophenyl.
  • Use : Fungicide metabolite with reduced efficacy compared to parent compounds .
  • Comparison : The target compound lacks the imidazolidine-dione moiety, suggesting divergent mechanisms of action. However, both compounds leverage dichlorophenyl groups for hydrophobic interactions in target binding.

Propanamides with Piperidine or Methoxy Modifications

Sandoz 58-035 (3-[Decyldimethylsilyl]-N-[2-(4-Methylphenyl)-1-Phenethyl]Propanamide)

  • Structure : Propanamide with a decyldimethylsilyl chain and 4-methylphenyl group.
  • Activity : Potent ACAT1 inhibitor (IC50 = 0.3 μM in rats) .
  • Comparison : While Sandoz 58-035’s long alkyl chain enhances membrane permeability, the target compound’s methoxypiperidinyl group may improve selectivity for central nervous system targets due to increased hydrogen-bonding capacity.

Compound 9 (2-Amino-3-(1H-Indol-3-Yl)-N-(4-Phenylthiazol-2-Yl)Propanamide)

  • Structure : Propanamide with indole and phenylthiazole substituents.
  • Activity : Hypothesized kinase or protease inhibition due to aromatic heterocycles .
  • Comparison : The target compound’s dichlorophenyl and methoxypiperidinyl groups likely confer distinct target specificity compared to the indole-thiazole system, which is more common in anticancer agents.

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Key Substituents Biological Activity/Use Source
Target Compound C20H21Cl2N2O2 2,6-Dichlorophenyl, 4-methoxypiperidinyl Under investigation (potential enzyme inhibition)
Propanil C9H9Cl2NO 3,4-Dichlorophenyl Herbicide (ALS inhibitor)
Sandoz 58-035 C30H47NOSi Decyldimethylsilyl, 4-methylphenyl ACAT1 inhibitor (IC50 = 0.3 μM)
Iprodione Metabolite Isomer C14H14Cl2N3O4 3,5-Dichlorophenyl, imidazolidine-dione Fungicide metabolite
Compound 9 () C20H17N3OS Indole, phenylthiazole Hypothesized kinase inhibition

Mechanistic and Pharmacological Insights

  • Substituent Effects: 2,6-Dichlorophenyl vs. Methoxypiperidinyl Group: This moiety could improve blood-brain barrier penetration compared to simpler piperidine derivatives, as seen in neuroactive compounds like donepezil .
  • Biological Activity : While direct data on the target compound’s activity are lacking, structural analogs like Sandoz 58-035 demonstrate that propanamide derivatives are potent enzyme inhibitors. The dichlorophenyl group may enhance target affinity, while the methoxypiperidinyl group could mitigate off-target effects through spatial selectivity .

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